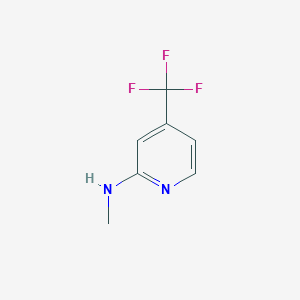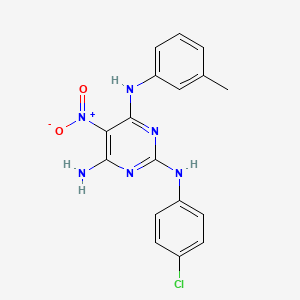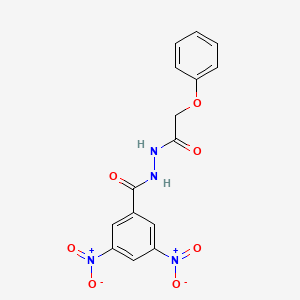
6-Chloro-3-fluoro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-fluoro-2-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-2-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-fluoroaniline followed by chlorination. The nitration step involves treating 3-fluoroaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting 3-fluoro-2-nitroaniline is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives under specific conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Nitric acid, hydrogen peroxide
Major Products Formed
Reduction: 6-Chloro-3-fluoro-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso and nitro derivatives
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-fluoro-2-nitroaniline is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Chloro-3-fluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The chloro and fluoro substituents further influence the reactivity and orientation of reactions on the benzene ring. These properties make it a versatile intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the chloro substituent.
3-Chloro-4-fluoroaniline: Similar structure but lacks the nitro group.
2-Chloro-5-fluoroaniline: Similar structure but with different positions of substituents
Uniqueness
6-Chloro-3-fluoro-2-nitroaniline is unique due to the specific arrangement of chloro, fluoro, and nitro groups on the benzene ring. This unique combination imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H4ClFN2O2 |
|---|---|
Molekulargewicht |
190.56 g/mol |
IUPAC-Name |
6-chloro-3-fluoro-2-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 |
InChI-Schlüssel |
ZYNCWKMNLCEIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
![Ethyl 3-[(chloroacetyl)amino]-5-fluorobenzoate](/img/structure/B12456610.png)
![2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12456615.png)
![Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-](/img/structure/B12456620.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12456628.png)
![(1R,2S)-2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12456631.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)

![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
